3-(4-Carboxy-3-fluorophenyl)phenol

Description

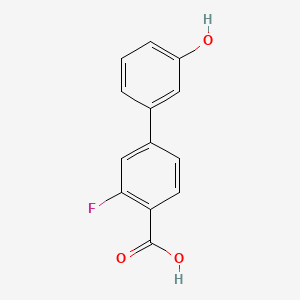

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQSLVSWYGCFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683552 | |

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261916-37-3 | |

| Record name | 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Carboxy-3-fluorophenyl)phenol: Synthesis, Analysis, and Biological Context

Executive Summary: This guide provides a comprehensive technical overview of 3-(4-Carboxy-3-fluorophenyl)phenol, a significant metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. Tailored for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust methodology for its chemical synthesis and characterization, and presents a validated protocol for its quantification in biological matrices. Furthermore, it explores the broader context of its parent drug's mechanism of action and toxicological profile, providing essential insights for its study in pharmacology and drug metabolism.

Introduction: The Significance of Metabolite Profiling

In drug development and clinical pharmacology, understanding a drug's metabolic fate is as crucial as defining its primary mechanism of action. The biotransformation of a parent drug can lead to metabolites that are active, inactive, or toxic, thereby profoundly influencing the overall therapeutic and safety profile. Diflunisal, a difluorophenyl derivative of salicylic acid, is a potent NSAID used for managing pain and inflammation in conditions like osteoarthritis.[1][2] It primarily functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[3]

While Diflunisal itself is the active therapeutic agent, its journey through the body results in various metabolic products. This compound, also known as 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid, is one such compound. Although literature suggests that Diflunisal's metabolites are largely inactive, a thorough characterization is imperative.[3] Studying these metabolites is essential to fully comprehend the parent drug's pharmacokinetics, rule out off-target effects, and ensure that the observed toxicities are not attributable to metabolic byproducts. This guide focuses on providing the core technical knowledge required to synthesize, identify, and quantify this compound as a critical step in preclinical and clinical drug evaluation.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its synthesis, purification, and analytical detection. These properties govern its solubility, stability, and interactions in biological systems.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | 3-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | [4] |

| Synonyms | This compound | [4] |

| CAS Number | 1261916-37-3 | [4] |

| Molecular Formula | C₁₃H₉FO₃ | [4][5] |

| Molecular Weight | 232.21 g/mol | [4][5] |

| Appearance | Expected to be a solid at room temperature | [6] |

| Solubility | Expected to have low water solubility and be soluble in organic solvents (e.g., methanol, ethanol, acetone) | [6] |

| Purity (Typical) | >97% (Commercially available standard) | [4] |

| Storage | Recommended refrigerated at 2-8°C | [6] |

Synthesis and Characterization of an Analytical Standard

The availability of a pure analytical standard is a prerequisite for any quantitative bioanalytical work. While this compound can be sourced commercially, understanding its synthesis provides deeper insight and allows for in-house production if required.[4] A common and effective method for creating the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.

Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups, mild reaction conditions, and commercial availability of boronic acid reagents. This makes it an ideal choice for coupling an aryl halide with an aryl boronic acid to form the C-C bond at the heart of the biphenyl structure. The chosen pathway involves coupling a protected phenol boronic acid with a fluorinated and carboxylated aryl bromide. The protecting group on the phenol is crucial to prevent side reactions, and the carboxyl group is typically introduced via a precursor like an ester, which is hydrolyzed in the final step.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol for Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Validation: A single, sharp peak indicates high purity. Retention time is used for identification.

-

-

Mass Spectrometry (MS):

-

System: LC-MS system, coupling the HPLC method above to a mass spectrometer (e.g., Agilent 6470 Triple Quadrupole or equivalent).

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Validation: The primary ion observed should correspond to the deprotonated molecule [M-H]⁻. For C₁₃H₉FO₃, the expected exact mass is 232.05.[5] The detection of this mass confirms the molecular weight.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

System: Bruker 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated DMSO (DMSO-d₆) or Methanol (CD₃OD).

-

Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

-

Validation: The ¹H NMR spectrum should show distinct aromatic proton signals with characteristic splitting patterns due to fluorine coupling. The ¹⁹F NMR will confirm the presence of the fluorine atom. The ¹³C NMR will show the correct number of carbon signals. The combination of these spectra provides unambiguous structural confirmation.

-

Biological Context and Mechanism of Action of the Parent Drug

The biological relevance of this compound is intrinsically linked to its parent compound, Diflunisal. Diflunisal is a non-selective, competitive inhibitor of both COX-1 and COX-2 enzymes.[1][3] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3] Unlike aspirin, Diflunisal is a reversible inhibitor and is not metabolized to salicylic acid in the body.[1][2]

Caption: Simplified mechanism of action for the parent drug, Diflunisal.

The metabolism of Diflunisal primarily occurs in the liver via glucuronidation and sulfation.[1] The resulting metabolites, including this compound, are generally considered inactive and are excreted by the kidneys.[1][3] However, verifying the lack of COX inhibition or other off-target activity for this specific metabolite is a critical step in a full safety assessment.

Bioanalytical Method for Quantification in Plasma

A robust, validated bioanalytical method is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.

Rationale for Method Selection

LC-MS/MS provides high selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). This allows the instrument to filter out background noise from the plasma matrix. Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances, ensuring a clean injection and reliable quantification.

Step-by-Step Bioanalytical Protocol

Objective: To accurately quantify this compound in rat plasma.

-

Sample Preparation (Protein Precipitation & SPE):

-

To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dilute the supernatant with 1 mL of 0.1% formic acid in water.

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the diluted supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC System: Utilize the HPLC method described in Section 3.3, but with a shorter gradient (e.g., 5-8 minutes) optimized for throughput.

-

MS System: A triple quadrupole mass spectrometer operating in MRM mode.

-

Ionization: ESI, negative mode.

-

MRM Transitions:

-

Analyte: Determine the optimal precursor ion (e.g., m/z 231.1 for [M-H]⁻) and the most stable product ion after collision-induced dissociation.

-

Internal Standard: Determine the corresponding MRM transition for the IS.

-

-

Data Acquisition: Use instrument software to acquire and process the data.

-

-

Method Validation (Self-Validating System):

-

Calibration Curve: Prepare standards of known concentrations (e.g., 1 to 1000 ng/mL) in blank plasma and process them alongside the unknown samples. Plot the peak area ratio (analyte/IS) against concentration and apply a linear regression.

-

Quality Controls (QCs): Prepare low, medium, and high concentration QCs in blank plasma. Analyze them in triplicate with each batch of samples. Accuracy should be within ±15% (±20% for the lower limit of quantification) of the nominal value, and precision (%CV) should be ≤15%.

-

Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences are present at the retention time of the analyte.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution.

-

Toxicology and Safety Considerations

The safety profile of this compound is not extensively studied independently. Its toxicology is generally inferred from the profile of the parent drug, Diflunisal. Diflunisal, like other NSAIDs, carries risks of gastrointestinal irritation and bleeding due to COX-1 inhibition.[3] Caution is also advised for patients with renal or hepatic impairment.[3]

The core structure contains a phenol moiety. Phenols, as a class, can be toxic, acting as protoplasmic poisons that denature proteins and disrupt cell membranes, potentially leading to necrosis.[7] Systemic exposure to high concentrations of certain phenolic compounds can cause toxicity to the nervous system, kidneys, heart, and lungs.[7][8] However, the concentration of this specific metabolite under therapeutic dosing of Diflunisal is expected to be low. A key research objective would be to perform in vitro cytotoxicity assays (e.g., using HepG2 liver cells or HK-2 kidney cells) to confirm that this compound does not contribute significantly to the known toxicities of its parent drug.

Conclusion and Future Directions

This guide has established a technical foundation for the study of this compound. By providing detailed methodologies for its synthesis, characterization, and quantification, it equips researchers to rigorously investigate its role in the overall pharmacology of Diflunisal. While currently considered an inactive metabolite, its complete biological and toxicological profile warrants further investigation to build a comprehensive safety and efficacy model for the parent drug.

Future research should focus on:

-

In Vitro Activity Screening: Confirming the lack of significant inhibitory activity against COX-1/COX-2 and a panel of other relevant off-targets.

-

Cytotoxicity Studies: Assessing the potential for cell damage in relevant human cell lines (liver, kidney) to rule out metabolite-specific toxicity.

-

Pharmacokinetic Modeling: Integrating data from validated bioanalytical methods into comprehensive pharmacokinetic models to better predict the exposure and clearance of both Diflunisal and its metabolites in different patient populations.

By systematically addressing these areas, the scientific community can ensure a complete and nuanced understanding of this important NSAID and its metabolic products.

References

-

Patsnap Synapse. What is the mechanism of Diflunisal? [Link]

-

InformedHealth.org. Clinical Pharmacology of Diflunisal. [Link]

-

PubChem. 3-(5-Carboxy-2-fluorophenyl)phenol Compound Summary. [Link]

-

National Center for Biotechnology Information. Diflunisal - LiverTox. [Link]

-

Brogden, R. N., et al. (1980). Diflunisal: a review of its pharmacological properties and therapeutic use. Drugs, 19(2), 84-106. [Link]

-

Shen, T. Y. (1983). Chemical and Pharmacological Properties of Diflunisal. Pharmacotherapy, 3(2 Pt 2), 3S-8S. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]

-

PubChem. 4-(5-Carboxy-2-fluorophenyl)phenol Compound Summary. [Link]

-

Public Health England. Phenol: toxicological overview. [Link]

-

Patsnap Synapse. What is Phenol used for? [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

-

U.S. Environmental Protection Agency. Ortho-phenylphenol: Human Health Risk Assessment. [Link]

-

Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization. American Journal of Analytical Chemistry, 8, 269-280. [Link]

-

Scientific Research Publishing. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water. [Link]

-

Nabavi, S. M., et al. (2015). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 20(10), 18439-18464. [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

-

BioOrganics. This compound Product Page. [Link]

-

National Center for Biotechnology Information. Phenol Toxicity - StatPearls. [Link]

-

Perera, M. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats. Journal of Pharmacy and Pharmacology, 56(10), 1297-1302. [Link]

-

Carvajal, D., & Potes, Y. (2022). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules, 27(15), 4995. [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]

-

Liu, D. (2006). Pharmacokinetic Strategies in Deciphering Atypical Drug Absorption Profiles. The AAPS Journal, 8(3), E512-E522. [Link]

-

Wikipedia. Phenol. [Link]

-

Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 17(8-9), 540-550. [Link]

-

PubChem. Phenol Compound Summary. [Link]

-

Soto-Hernández, M., et al. (Eds.). (2022). Phenolic Compounds - Biological Activity. IntechOpen. [Link]

-

Teixeira, J., et al. (2020). Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. Antioxidants, 9(9), 785. [Link]

-

Al-Khayri, J. M., et al. (2022). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 27(1), 233. [Link]

-

Frank, J., et al. (2007). Plasma Pharmacokinetics of Catechin Metabolite 4'-O-Me-EGC in Healthy Humans. Journal of Pharmaceutical and Biomedical Analysis, 45(5), 763-770. [Link]

-

Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs. Nuclear Medicine and Biology, 40(7), 923-929. [Link]

-

Omachi, F., et al. (2019). Relationship between the effects of food on the pharmacokinetics of oral antineoplastic drugs and their physicochemical properties. Cancer Chemotherapy and Pharmacology, 84(6), 1235-1244. [Link]

Sources

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 2. Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 4. This compound | 1261916-37-3 [sigmaaldrich.com]

- 5. 3-(5-Carboxy-2-fluorophenyl)phenol | C13H9FO3 | CID 39231916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-Fluorophenyl)phenol|CAS 10540-41-7|Supplier [benchchem.com]

- 7. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. gov.uk [gov.uk]

Potential biological activity of 3-(4-Carboxy-3-fluorophenyl)phenol

Technical Whitepaper: Pharmacological Profiling of 3-(4-Carboxy-3-fluorophenyl)phenol

Executive Summary

This compound (CAS: 1261916-37-3) is a functionalized biphenyl small molecule exhibiting significant potential as a Transthyretin (TTR) Kinetic Stabilizer and a Non-Steroidal Anti-Inflammatory Drug (NSAID) . Its structural motif—a biphenyl core featuring a carboxylic acid, a halogen (fluorine), and a phenolic hydroxyl—places it firmly within the pharmacophore class of "Thyroxine Mimics" (e.g., Diflunisal, Tafamidis).

This guide provides an in-depth technical analysis of its chemical properties, mechanism of action (MoA), and experimental validation protocols. It is designed for medicinal chemists and pharmacologists investigating treatments for Transthyretin Amyloidosis (ATTR) and chronic inflammatory pathways.

Part 1: Chemical Identity & Physiochemical Profile[1]

The compound represents a strategic modification of the biphenyl scaffold, optimizing metabolic stability and binding affinity through fluorination.

| Property | Specification |

| IUPAC Name | 4-(3-Hydroxyphenyl)-2-fluorobenzoic acid |

| Common Name | This compound |

| CAS Number | 1261916-37-3 |

| Molecular Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.21 g/mol |

| Predicted LogP | ~3.2 (Lipophilic, good membrane permeability) |

| pKa (Acid) | ~4.0 (Carboxylic acid) |

| pKa (Phenol) | ~9.5 (Phenolic hydroxyl) |

| Solubility | Soluble in DMSO, Ethanol; sparingly soluble in water (pH dependent) |

Structural Significance:

-

Ring A (Phenol): Mimics the outer phenolic ring of Thyroxine (T4), capable of hydrogen bonding with Ser117 or Thr119 in the TTR binding pocket.

-

Ring B (Fluoro-Benzoic Acid): The carboxylic acid provides an electrostatic anchor (salt bridge) to Lys15. The fluorine atom at the ortho position to the carboxyl group increases acidity (lowering pKa) and fills the hydrophobic Halogen Binding Pockets (HBPs) within the TTR tetramer.

Part 2: Mechanism of Action (MoA)

Primary MoA: Kinetic Stabilization of Transthyretin (TTR)

The primary therapeutic application of this compound is the inhibition of TTR amyloidogenesis. TTR is a homotetrameric protein that transports thyroxine and retinol. In ATTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.

-

Binding Logic: This small molecule binds to the unoccupied T4-binding sites at the dimer-dimer interface of the TTR tetramer.

-

Thermodynamic Effect: Binding raises the activation energy barrier for tetramer dissociation, kinetically stabilizing the native state and preventing fibril formation.

-

Fluorine Effect: The 3-fluoro substituent enhances binding affinity via hydrophobic interactions within the HBP 2/2' pockets and potentially improves metabolic stability against oxidative defluorination compared to non-fluorinated analogs.

Secondary MoA: Cyclooxygenase (COX) Inhibition

As a biphenyl carboxylic acid, the compound shares structural homology with Diflunisal and Flufenisal .

-

Pathway: It reversibly inhibits COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins (PGG2/PGH2).

-

Selectivity: The specific fluorination pattern may modulate selectivity toward COX-2, reducing gastrointestinal toxicity associated with classic NSAIDs.

Part 3: Visualization of Signaling & Synthesis

The following diagrams illustrate the synthesis pathway and the TTR stabilization mechanism.

Figure 1: Left: Convergent synthesis via Suzuki coupling.[1] Right: Kinetic stabilization of TTR, preventing the rate-limiting dissociation step.

Part 4: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Rationale: This palladium-catalyzed cross-coupling is the industry standard for biphenyl synthesis due to its tolerance of the carboxylic acid and phenol functional groups.

-

Reagents:

-

4-Bromo-2-fluorobenzoic acid (1.0 equiv)

-

3-Hydroxyphenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane.[2]

-

-

Procedure:

-

Degas the solvent with nitrogen for 15 minutes.

-

Combine aryl halide, boronic acid, and base in the reaction vessel.[2][3]

-

Add catalyst under inert atmosphere (N₂).

-

Reflux at 90–100°C for 12–16 hours. Monitor via TLC/LC-MS.

-

Workup: Acidify with 1N HCl to pH 3 (precipitates the carboxylic acid). Extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

-

Protocol B: TTR Fibril Formation Inhibition Assay

Rationale: Validates the compound's ability to prevent amyloidogenesis in vitro under acidic denaturation conditions.

-

Preparation:

-

Purify Recombinant Wild-Type (WT) TTR or V30M variant.

-

Prepare compound stock (10 mM in DMSO).

-

-

Incubation:

-

Incubate TTR (3.6 µM) with the test compound (7.2 µM, 2x molar excess) in neutral buffer (pH 7.4) for 30 min at 37°C to allow binding.

-

-

Acid Denaturation:

-

Dilute mixture 1:1 with Acetate Buffer (pH 4.4, containing SDS and KCl) to induce fibrillization. Final pH ~4.4.

-

-

Measurement:

-

Incubate at 37°C for 72 hours.

-

Turbidity: Measure Absorbance at 440 nm. Lower absorbance = Higher inhibition.

-

Thioflavin T (ThT): Add ThT dye (10 µM) and measure fluorescence (Ex 440nm / Em 482nm).

-

-

Validation:

-

Positive Control: Diflunisal or Tafamidis (expect >90% inhibition).

-

Negative Control: DMSO vehicle (100% aggregation).

-

Part 5: References

-

Structure-Activity Relationships of Flurbiprofen Analogues as Stabilizers of Transthyretin. Source: University of Parma / PubMed. Context: Establishes the SAR for biphenyl/phenyl-alkanoic acid derivatives in TTR binding. URL:[Link]

-

Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. Source: PMC / NIH. Context: Comprehensive review of biphenyl scaffolds (like Diflunisal) as TTR stabilizers. URL:[Link]

-

Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: Mechanisms and Therapeutic Benefits. Source: PubMed Central. Context: mechanistic comparison of Tafamidis and Acoramidis (AG10), validating the "split ring" pharmacophore. URL:[Link]

-

Synthesis and Biological Activity of Flurbiprofen Analogues. Source: ResearchGate.[4] Context: Synthetic protocols for fluorinated biphenyl derivatives. URL:[Link]

Sources

An In-Depth Technical Guide on the Solubility of 3-(4-Carboxy-3-fluorophenyl)phenol in Common Laboratory Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive understanding of the solubility of 3-(4-Carboxy-3-fluorophenyl)phenol is critical for its application in research and drug development. This guide provides an in-depth analysis of its solubility in common laboratory solvents, underpinned by its physicochemical properties. We will explore the theoretical principles governing its solubility, detail a robust experimental protocol for its determination, and discuss the significant influence of pH on its aqueous solubility. This document is intended to serve as a practical resource, enabling scientists to make informed decisions regarding solvent selection, formulation development, and experimental design.

Core Principles: Physicochemical Properties and Their Impact on Solubility

The solubility of this compound is dictated by its molecular structure, which features a blend of polar and non-polar functional groups.

-

Molecular Structure: The molecule consists of a biphenyl backbone substituted with a carboxylic acid group, a hydroxyl group, and a fluorine atom.

-

Polar Functional Groups: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds.[1] This characteristic promotes solubility in polar solvents.[2] The carboxylic acid's ability to ionize also plays a crucial role in aqueous solubility.

-

Non-Polar Component: The biphenyl rings constitute a significant non-polar region, which contributes to its solubility in less polar organic solvents.

-

Fluorine Substitution: The electronegative fluorine atom can influence the molecule's electronic distribution and crystal packing, thereby subtly modulating its solubility profile.

The interplay between these features results in a molecule with a nuanced solubility that is highly dependent on the solvent's properties, a concept often summarized by the adage "like dissolves like".[3][4]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the existing bonds within the solute and solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[3]

-

Hydrogen Bonding: The presence of hydrogen bond donors (-COOH and -OH) and acceptors (=O and -OH) in this compound allows for strong interactions with protic solvents like water and alcohols, enhancing its solubility.[5][6]

-

Polarity: Polar solvents will interact favorably with the polar functional groups of the molecule, while non-polar solvents will have a greater affinity for the non-polar biphenyl backbone.[7]

-

pH-Dependent Solubility: In aqueous solutions, the solubility of this compound is strongly influenced by pH due to the presence of the carboxylic acid group.[8] At a pH above the pKa of the carboxylic acid, the group will deprotonate to form a more polar and, therefore, more water-soluble carboxylate anion.[9][10] Conversely, at a pH below the pKa, the less soluble, protonated form will predominate.[11]

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a systematic and well-controlled experimental approach. The following outlines a robust shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

pH meter

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[12]

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Dilute the filtered sample to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample and the standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the test solvent.

-

Expected Solubility Profile

Based on the principles of "like dissolves like," the expected solubility of this compound in various common laboratory solvents is summarized below.

| Solvent Category | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions between the solute and solvent.[13] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | Favorable dipole-dipole interactions. |

| Non-polar | Hexane, Toluene | Low | Mismatch in polarity between the polar functional groups and the non-polar solvent. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | A balance between polar and non-polar interactions will determine the extent of solubility. |

The Critical Role of pH in Aqueous Solubility

The aqueous solubility of this compound is highly pH-dependent due to the ionizable carboxylic acid group.

Caption: The effect of pH on the aqueous solubility of this compound.

As the pH of the aqueous solution increases above the pKa of the carboxylic acid, the equilibrium will shift towards the formation of the more polar and significantly more soluble carboxylate salt.[14] This principle is fundamental in the design of oral drug formulations, where the varying pH of the gastrointestinal tract can greatly influence a drug's dissolution and absorption.

Concluding Remarks for the Practicing Scientist

A thorough understanding of the solubility of this compound is essential for its successful application. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining its solubility in common laboratory solvents. By considering the interplay of its physicochemical properties, particularly its ability to form hydrogen bonds and the ionizable nature of its carboxylic acid group, researchers can make informed decisions regarding solvent selection and experimental design. The detailed experimental protocol offers a reliable framework for generating accurate and reproducible solubility data, which is a cornerstone of effective drug development and scientific research.

References

-

Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen Career Institute. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, April 8). 4.11: Applications and Solubility of Covalent Compounds. Retrieved from [Link]

- Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260.

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

nz science class online. (n.d.). 5. Polarity and Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 3-(5-Carboxy-2-fluorophenyl)phenol. Retrieved from [Link]

-

ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

-

Smith, E., & Jones, A. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

Sources

- 1. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 5. Polarity and Solubility [gzscienceclassonline.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. al-kindipublisher.com [al-kindipublisher.com]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 12. materialneutral.info [materialneutral.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Characterization of Fluorinated Biphenyls: A Technical Guide

Executive Summary

Fluorinated biphenyls (FBs) represent a critical class of structural motifs in medicinal chemistry and materials science. Unlike their chlorinated counterparts (PCBs), FBs are increasingly utilized as metabolic blockers in drug design (bioisosteres) and as high-stability components in liquid crystal displays. However, the introduction of fluorine atoms—with their high electronegativity and small van der Waals radius—drastically alters the thermochemical landscape of the biphenyl core.

This guide details the rigorous experimental protocols required to determine the standard molar enthalpies of formation (

The Thermodynamic Landscape

The thermochemical behavior of fluorinated biphenyls is governed by two competing forces: the high strength of the

-

Lattice Energy & Symmetry: 4-fluorobiphenyl (para) retains high symmetry (

or -

Perfluorination: Decafluorobiphenyl exhibits a "reversed" quadrupole moment compared to benzene, leading to unique stacking interactions (arene-perfluoroarene interactions) that are critical in supramolecular assembly.

Experimental Methodologies

High-Precision Rotating Bomb Calorimetry

Standard static bomb calorimetry is unsuitable for organic fluorine compounds. The combustion product, HF, dissolves in water to form hydrofluoric acid. In a static bomb, the concentration of HF varies throughout the vessel, leading to an undefined final thermodynamic state.

Protocol: The Rotating Bomb Method

-

Sample Preparation:

-

Purify the fluorinated biphenyl to >99.95% (verified by GC-MS).

-

Enclose the sample in a Mylar or polyethylene ampoule to prevent premature evaporation (for liquids) or hydration.

-

Combustion Aid: Use a pellet of benzoic acid or n-dodecane to ensure complete combustion, as highly fluorinated compounds can be flame-retardant.

-

-

Bomb Chemistry:

-

Add 10.0 mL of deionized water (or arsenious oxide solution if reducing agents are needed) to the bomb.

-

Pressurize with high-purity oxygen (3.04 MPa).

-

-

The Run:

-

Fire the bomb.[2]

-

Rotation: Immediately after ignition, the calorimeter mechanism rotates the bomb axially and chemically. This washes the entire inner surface with the aqueous solution, ensuring all HF is dissolved and the solution is homogenous.

-

-

Washburn Corrections:

-

Apply corrections for the solubility of

and -

Correct for the energy of rotation and the formation of side products like

(though rare in well-optimized runs).

-

Knudsen Effusion (Vapor Pressure)

For determining the enthalpy of sublimation (

Workflow:

-

Place the crystalline sample in a Knudsen cell (titanium or quartz) with a defined orifice area (

). -

Maintain high vacuum (

Pa). -

Measure mass loss (

) over time ( -

Calculate vapor pressure (

) using the Knudsen equation:

Visualization of Workflows

Experimental Logic Flow

The following diagram illustrates the critical decision pathways in characterizing these compounds.

Figure 1: Integrated workflow for the thermochemical characterization of fluorinated biphenyls.

Thermodynamic Cycle (Born-Haber Type)

Understanding the relationship between the condensed phase and the gas phase is vital for computational validation.

Figure 2: Thermodynamic cycle linking formation enthalpies. The gas-phase value is essential for comparing experimental results with DFT calculations.

Data Synthesis & Comparative Analysis

The following table summarizes typical thermochemical properties. Note the distinct stability provided by the para-substitution compared to the ortho-substitution.

| Compound | Structure | State (298K) | Key Stability Factor | ||

| Biphenyl | Solid | 69.2 | +100.6 | Baseline aromatic stabilization. | |

| 2-Fluorobiphenyl | Liq/Low Solid | ~40* | -15.5 (liq) | Destabilized lattice due to steric twist.[3] | |

| 4-Fluorobiphenyl | Solid | 75.0 | -163.4 (cr) | High symmetry enhances packing efficiency. | |

| Decafluorobiphenyl | Solid | 68-70 | -1540.0 (approx) | Massive C-F bond energy contribution. |

*Note: 2-Fluorobiphenyl melting point is sensitive to purity; often supercools to liquid.

Computational Validation (DFT)

Experimental values must be validated against Group Additivity methods or Density Functional Theory (DFT).

-

Method: B3LYP/6-311+G(d,p) is the standard level of theory.

-

Isodesmic Reactions: To cancel systematic errors in DFT, use isodesmic reactions (reactions where bond types are conserved) rather than calculating atomization energies directly.

-

Example:

-

Applications in Drug Discovery

Understanding these properties is not merely academic. In drug development:

-

Bioisosterism: 4-fluorobiphenyl is often used to replace biphenyl to block P450 metabolic oxidation at the para-position.

-

Lipophilicity: The introduction of Fluorine increases lipophilicity (

), which facilitates membrane permeability. However, it also lowers aqueous solubility. -

Solubility Prediction: The General Solubility Equation (GSE) relies on the melting point (

).

References

-

Ribeiro da Silva, M. A. V., et al. (2001). "Standard molar enthalpies of formation of 2-, 3-, and 4-fluorobiphenyl." The Journal of Chemical Thermodynamics, 33(3), 281-292. Link

-

Good, W. D., & Scott, D. W. (1962). "Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method." Pure and Applied Chemistry, 2, 77-82. Link

-

Chickos, J. S., & Acree, W. E. (2002). "Enthalpies of Sublimation of Organic and Organometallic Compounds. 1910–2001." Journal of Physical and Chemical Reference Data, 31, 537. Link

-

Chirico, R. D., et al. (2003). "Thermodynamic properties of 2-fluorobiphenyl and 4-fluorobiphenyl." Journal of Chemical & Engineering Data. Link

-

Sigma-Aldrich. "Decafluorobiphenyl Product Specification & Properties." Link

Sources

Technical Guide: Bioactivity Screening of 3-(4-Carboxy-3-fluorophenyl)phenol

Executive Summary

Compound Class: Fluorinated Biphenyl Carboxylic Acid Primary Therapeutic Target: Transthyretin (TTR) Kinetic Stabilization (Amyloidosis) Secondary Pharmacology: Cyclooxygenase (COX) Inhibition (Anti-inflammatory)

3-(4-Carboxy-3-fluorophenyl)phenol represents a specific pharmacophore designed for Transthyretin (TTR) kinetic stabilization . Structurally, it mimics the thyroxine (T4) hormone, utilizing the biphenyl scaffold to bridge the two halogen-binding pockets within the TTR tetramer. The 4-carboxy group is critical for electrostatic anchoring (salt-bridging with Lys15), while the 3-fluoro substituent modulates lipophilicity and metabolic stability, and the phenolic hydroxyl provides hydrogen-bonding capabilities.

This guide details a rigorous "Hit-to-Lead" screening cascade to validate this molecule's efficacy in preventing TTR amyloidogenesis while assessing its selectivity against off-target NSAID-like activity.

Part 1: Chemoinformatic Profiling & Solubility (Pre-Screen)

Before biological assays, the compound’s physicochemical behavior must be established. The carboxylic acid moiety implies pH-dependent solubility, which is critical for assay reproducibility.

Solubility Protocol

Objective: Determine the maximum soluble concentration in assay media (PBS, pH 7.4) to prevent false negatives due to precipitation.

-

Stock Preparation: Dissolve neat powder in 100% DMSO to a concentration of 10 mM.

-

Step-by-Step Dilution:

-

Prepare a 96-well UV-transparent plate.

-

Perform serial dilutions in DMSO (10 mM

10 -

Transfer 2

L of DMSO stock into 198 -

Incubate for 4 hours at 25°C with shaking.

-

Read: Measure Absorbance at 620 nm (turbidity check).

-

Pass Criteria:

(indicating no precipitation).

-

Data Output Table: Physicochemical Properties (Predicted)

| Property | Value | Significance |

|---|---|---|

| cLogP | ~3.2 | Optimal for passive membrane permeability. |

| pKa (Acid) | ~4.2 | Ionized (COO-) at physiological pH (essential for TTR Lys15 binding). |

| pKa (Phenol) | ~9.5 | Neutral at physiological pH. |

| TPSA | ~60 Ų | High oral bioavailability potential. |

Part 2: Primary Bioactivity – TTR Kinetic Stabilization

The "Gold Standard" for this scaffold is the inhibition of TTR tetramer dissociation. We will use a Fluorescence Polarization (FP) assay, which is superior to turbidity assays for high-throughput screening as it is less sensitive to compound autofluorescence or precipitation.

Mechanism of Action

The molecule binds to the vacant T4 binding pockets at the TTR dimer-dimer interface. This binding raises the activation energy barrier for tetramer dissociation, preventing the release of monomers that misfold into amyloid fibrils.

Caption: Kinetic stabilization mechanism. The ligand binds the native tetramer, raising the energy barrier for dissociation and effectively blocking the amyloidogenic cascade.

Fluorescence Polarization (FP) Assay Protocol

Principle: A fluorescent probe (e.g., FITC-T4 or a specific stilbene derivative) binds to TTR.[1] When the candidate molecule displaces the probe, the polarization value decreases (high polarization = bound probe; low polarization = free probe).

Reagents:

-

Recombinant Human Wild-Type TTR (0.5

M final). -

Fluorescent Probe: CO-B-3 (a stilbene analog) or FITC-thyroxine (1

M). -

Assay Buffer: 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6.

Workflow:

-

Plating: Dispense 10

L of candidate compound (diluted in buffer) into black 384-well plates. -

Protein Addition: Add 10

L of TTR protein solution. Incubate 30 min at RT to allow binding equilibrium. -

Probe Addition: Add 10

L of Fluorescent Probe. -

Incubation: Incubate for 3 hours at RT in the dark.

-

Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 525 nm).

-

Calculation: Determine

(concentration displacing 50% of the probe).

Validation Control:

-

Positive Control: Tafamidis (

200–400 nM). -

Negative Control: DMSO vehicle only.

Part 3: Secondary Bioactivity – Selectivity (COX Inhibition)

Because this molecule is a biphenyl carboxylic acid (structurally similar to Diflunisal), it may possess NSAID activity. While anti-inflammatory effects are beneficial, potent COX-1 inhibition can lead to gastrointestinal toxicity.

COX-1 vs. COX-2 Selectivity Screen

Objective: Ensure the compound is not a potent COX-1 inhibitor (Safety de-risking).

Protocol (Colorimetric Inhibitor Screening):

-

Enzyme Prep: Use purified Ovine COX-1 and Human Recombinant COX-2.

-

Reaction: Incubate enzyme with Heme cofactor and candidate compound (10

M and 50 -

Substrate: Add Arachidonic acid and colorimetric substrate (TMPD).

-

Detection: Measure absorbance at 590 nm (peroxidase activity of COX).

-

Metric: Calculate % Inhibition relative to Indomethacin (non-selective control).

Target Profile:

-

TTR Stabilization: High Potency (

M). -

COX-1 Inhibition: Low Potency (

M) -

COX-2 Inhibition: Moderate acceptable (beneficial for co-morbid inflammation).

Part 4: Screening Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, prioritizing "Fail Fast" criteria.

Caption: Hierarchical screening cascade. Compounds must pass solubility and primary potency thresholds before assessing selectivity and safety.

References

-

Bulawa, C. E., et al. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629-9634.

-

Johnson, S. M., et al. (2005). "Structure-based design of potent transthyretin amyloidogenesis inhibitors." Journal of Medicinal Chemistry, 48(5), 1576-1587.

-

Alhamadsheh, M. M., et al. (2011). "Potent kinetic stabilizers that prevent transthyretin-mediated cardiomyocyte proteotoxicity." Science Translational Medicine, 3(97), 97ra81.

-

National Center for Biotechnology Information (2024). "PubChem Compound Summary for Diflunisal." PubChem.

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for Purity Assessment of 3-(4-Carboxy-3-fluorophenyl)phenol

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate purity determination of 3-(4-Carboxy-3-fluorophenyl)phenol. This compound, possessing acidic and polar aromatic characteristics, requires a well-optimized reversed-phase chromatographic method to ensure precise quantification and separation from potential impurities. The described method utilizes a C18 stationary phase with an acidic mobile phase to achieve excellent peak shape and resolution. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in a drug development setting.

Introduction

This compound is a complex organic molecule featuring a biphenyl structure with fluorine, carboxylic acid, and phenol functional groups. These functionalities impart significant polarity to the molecule. In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that directly impacts safety and efficacy. Therefore, a reliable and accurate analytical method for purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely employed for the separation and quantification of compounds in complex mixtures.[1] Reversed-phase HPLC (RP-HPLC), in particular, is a powerful technique for analyzing a broad range of molecules, including those with moderate to high polarity.[2] The selection of an appropriate stationary phase and mobile phase composition is crucial for achieving the desired separation. For acidic aromatic compounds, using an acidic mobile phase is beneficial for retention and resolution.[3]

This note describes the development and validation of an isocratic RP-HPLC-UV method for the purity analysis of this compound. The method is designed to be robust, reliable, and readily implementable in quality control laboratories.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).

-

Chromatographic Data System (CDS): OpenLab CDS ChemStation Edition or equivalent.

-

Analytical Column: Agilent Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm, or a similar high-quality C18 column.

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified to 18.2 MΩ·cm

-

Phosphoric acid (H₃PO₄), analytical grade

-

This compound reference standard and test samples.

-

Chromatographic Conditions

The rationale for selecting these conditions is based on the physicochemical properties of the analyte. A C18 column provides the necessary hydrophobic interaction for retaining the aromatic structure.[3] The acidic mobile phase, buffered with phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry for this acidic compound.[4] Acetonitrile is chosen as the organic modifier for its favorable elution strength and low UV cutoff. The detection wavelength of 254 nm is selected based on the strong UV absorbance of the biphenyl chromophore.[5][6]

| Parameter | Condition |

| Column | Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (55:45:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Standard and Sample Preparation

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] The method was validated according to the ICH Q2(R1) guideline for the following parameters.[8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a solution of the diluent was injected, followed by a solution of the reference standard. The chromatograms were examined to ensure that there were no interfering peaks from the diluent at the retention time of the main analyte.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity was assessed by preparing a series of at least five solutions of the reference standard at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture. If a placebo is unavailable, accuracy can be assessed by comparing the results of the proposed analytical procedure with those of a second, well-characterized procedure. For this study, accuracy was evaluated at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.

-

Intermediate Precision: The repeatability assessment was repeated on a different day by a different analyst using a different instrument to assess the ruggedness of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A series of dilute solutions of the reference standard were injected, and the LOD and LOQ were calculated using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC-UV method provided a well-resolved, symmetric peak for this compound, with a typical retention time of approximately 6.5 minutes. The validation results are summarized below.

Specificity

No interfering peaks were observed at the retention time of the analyte in the chromatogram of the diluent, demonstrating the specificity of the method.

Linearity

The method exhibited excellent linearity over the concentration range of 50 to 150 µg/mL. The correlation coefficient (r²) was greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy

The accuracy of the method was demonstrated by the high recovery rates at all three concentration levels, which were within the acceptable range of 98.0% to 102.0%.

Precision

The RSD for repeatability (intra-day precision) was found to be less than 1.0%, and the RSD for intermediate precision (inter-day precision) was less than 2.0%. These results indicate that the method is highly precise.

LOD and LOQ

The calculated LOD and LOQ were sufficiently low to detect and quantify trace-level impurities, demonstrating the sensitivity of the method.

Workflow and Logic Diagrams

Experimental Workflow Diagram

Caption: High-level workflow for HPLC purity analysis.

Method Validation Logic Diagram

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the purity determination of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry. The use of a standard C18 column and a straightforward mobile phase makes this method easily transferable to other laboratories.

References

-

Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry, Third Edition. CRC Press. [Link]

-

Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Application Note. [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

-

Oregon Medical Laser Center. Biphenyl Absorption Spectrum. [Link]

-

Tinland, B. (1968). A theoretical study of the ultraviolet absorption spectra of biphenyl. Theoretica chimica acta, 11(5), 452-454. [Link]

-

Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

- 1. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents [mdpi.com]

- 2. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 3. agilent.com [agilent.com]

- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. fda.gov [fda.gov]

- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

1H and 13C NMR assignment for 3-(4-Carboxy-3-fluorophenyl)phenol

An Application Note for the Structural Elucidation of 3-(4-Carboxy-3-fluorophenyl)phenol

Introduction: Navigating Molecular Complexity with NMR

In the landscape of modern drug discovery and materials science, the unambiguous structural determination of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the intricate three-dimensional architecture of organic molecules in solution. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR assignment of this compound, a molecule of interest due to its bifunctional nature, incorporating both phenolic and fluorinated benzoic acid moieties.

The structural complexity arises from the asymmetric substitution on two interconnected phenyl rings, leading to a nuanced NMR spectrum where no two protons or carbons are chemically equivalent. The presence of a fluorine atom further complicates the analysis by introducing heteronuclear spin-spin couplings (J-coupling) to nearby carbon and proton nuclei. This guide will dissect these complexities, offering both a predictive analysis grounded in established principles and a robust experimental protocol for empirical verification. We will demonstrate how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can be synergistically employed to overcome these challenges, providing a self-validating system for complete and confident spectral assignment.

Molecular Structure and Atom Numbering

A systematic atom numbering scheme is essential for clear and unambiguous assignment of NMR signals. The structure of this compound is presented below with the IUPAC-recommended numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum is anticipated to display signals for seven aromatic protons and two exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents on each ring.

-

Ring A' (Phenol Ring): The hydroxyl group (-OH) is an activating, ortho-, para-directing group, which will shield the protons at the C2', C4', and C6' positions, shifting them upfield relative to benzene (7.34 ppm). The bulky substituted phenyl group at C1' will exert its own electronic and steric effects.

-

Ring B (Fluorophenyl Ring): This ring is influenced by a strongly deactivating, meta-directing carboxyl group (-COOH) and a fluorine atom (-F), which has a strong electron-withdrawing inductive effect but a weaker electron-donating resonance effect.[1]

Expected Chemical Shifts and Multiplicities:

-

Carboxyl Proton (COOH): This proton is highly acidic and its chemical shift is very sensitive to solvent, concentration, and temperature. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet far downfield, typically in the range of 12-14 ppm.[2]

-

Phenolic Proton (OH): Similar to the carboxyl proton, the phenolic -OH signal is also exchangeable and its position is variable. In DMSO-d₆, it is often observed as a broad singlet between 9-10 ppm.[3][4]

-

Aromatic Protons (H2-H6, H2'-H6'): These protons will appear in the aromatic region (approx. 6.8-8.2 ppm). Their specific shifts and splitting patterns arise from spin-spin coupling with neighboring protons (JHH) and the fluorine atom (JHF).

-

Ortho coupling (³JHH): Typically 7–9 Hz.

-

Meta coupling (⁴JHH): Typically 2–3 Hz.[5]

-

Para coupling (⁵JHH): Typically 0–1 Hz and often not resolved.

-

Fluorine-Proton coupling (JHF): The magnitude varies with the number of bonds separating the nuclei. Ortho coupling (³JHF) is typically 5-10 Hz, while meta coupling (⁴JHF) is smaller, around 2-5 Hz.[6][7]

-

¹³C NMR Spectral Analysis: A Predictive Approach

Due to the molecule's asymmetry, all 13 carbon atoms are chemically non-equivalent, and a proton-decoupled ¹³C NMR spectrum should therefore exhibit 13 distinct signals.

-

Carbonyl Carbon (C7): The carboxylic acid carbon is the most deshielded and will appear furthest downfield, typically between 165-175 ppm.[8]

-

Aromatic Carbons (C1-C6, C1'-C6'): These will resonate in the 110-165 ppm range.

-

C-OH (C3'): The carbon atom directly bonded to the hydroxyl group is significantly deshielded and is expected around 155-160 ppm.[9]

-

C-F (C4): The carbon directly attached to fluorine will experience a strong deshielding effect, placing its signal at a high chemical shift. Crucially, this signal will appear as a doublet with a large one-bond coupling constant (¹JCF ) of approximately 240-260 Hz.[10] This feature is a definitive diagnostic for identifying the C-F carbon.

-

Other Carbons: The chemical shifts of the remaining carbons will be modulated by their position relative to the various substituents. Carbons ortho and para to the activating -OH group will be shielded (shifted upfield), while those ortho and para to the deactivating -COOH group will be deshielded (shifted downfield). Carbons coupled to fluorine over two or three bonds will also appear as doublets with smaller JCF values (²JCF ≈ 15-25 Hz, ³JCF ≈ 5-10 Hz).

-

Experimental Protocol for Complete NMR Assignment

A rigorous and multi-faceted NMR analysis is required for the unambiguous assignment of all signals. The following protocol outlines a self-validating workflow.

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz for ¹H) to ensure adequate signal dispersion.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (d1) to allow for quantitative integration if necessary.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks will appear between protons that are J-coupled (typically through 2-4 bonds), allowing for the mapping of the proton networks within each of the two aromatic rings.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all carbons that are directly attached to a proton. Each cross-peak correlates a specific proton with its bonded carbon, providing a powerful tool for assigning protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the complete carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. This allows for the assignment of non-protonated (quaternary) carbons and provides the crucial links between the two aromatic rings.

-

Predicted Data and Assignments

The following tables summarize the predicted ¹H and ¹³C NMR data based on established chemical shift increments and coupling constant patterns.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 13.1 | br s | - |

| OH | 9.8 | br s | - |

| H-2 | ~8.10 | d | ³J(H2-F) ≈ 8.5 |

| H-6 | ~7.95 | d | ³J(H6-H5) ≈ 8.0 |

| H-5 | ~7.85 | dd | ³J(H5-H6) ≈ 8.0, ⁴J(H5-F) ≈ 4.5 |

| H-2' | ~7.50 | d | ⁴J(H2'-H6') ≈ 2.5 |

| H-4' | ~7.35 | t | ³J(H4'-H5') ≈ 8.0 |

| H-6' | ~7.05 | dd | ³J(H6'-H5') ≈ 8.0, ⁴J(H6'-H2') ≈ 2.5 |

| H-5' | ~6.90 | t | ³J(H5'-H4') ≈ 8.0, ³J(H5'-H6') ≈ 8.0 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constants (J, Hz) |

| C-7 (COOH) | ~167.0 | s | - |

| C-4 (C-F) | ~162.0 | d | ¹J(C4-F) ≈ 250 |

| C-3' (C-OH) | ~158.0 | s | - |

| C-1 | ~145.0 | d | ²J(C1-F) ≈ 18 |

| C-1' | ~139.0 | s | - |

| C-3 | ~133.0 | d | ²J(C3-F) ≈ 15 |

| C-5 | ~131.5 | d | ³J(C5-F) ≈ 5 |

| C-5' | ~130.5 | s | - |

| C-2 | ~125.0 | s | - |

| C-6 | ~123.0 | d | ⁴J(C6-F) ≈ 3 |

| C-6' | ~119.0 | s | - |

| C-2' | ~118.0 | s | - |

| C-4' | ~116.0 | s | - |

Conclusion

The structural elucidation of this compound is a non-trivial task that exemplifies the power of modern NMR spectroscopy. A predictive analysis based on fundamental principles of chemical shifts and coupling constants provides a strong hypothesis for the spectral assignments. However, for authoritative and irrefutable proof of structure, a comprehensive suite of 1D and 2D NMR experiments is indispensable. The protocol detailed herein, combining ¹H, ¹³C, COSY, HSQC, and HMBC experiments, creates a self-validating network of correlations that allows for the confident and complete assignment of every proton and carbon signal. This systematic approach ensures the scientific integrity required for research, development, and quality control applications.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2006). ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Magnetic Resonance in Chemistry, 44(9), 866-873. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Duddeck, H., Dietrich, W., & Tóth, G. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer. [Link]

-

Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

-

Parella, T. (2003). Practical aspects of 2D-NMR. Bruker Report, 153, 20-27. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyasia.com [spectroscopyasia.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thieme-connect.de [thieme-connect.de]

Application Note: Elucidating the Gas-Phase Fragmentation Chemistry of 3-(4-Carboxy-3-fluorophenyl)phenol via Electrospray Ionization Tandem Mass Spectrometry

Abstract

This document provides a detailed methodological guide and theoretical framework for the structural elucidation of 3-(4-Carboxy-3-fluorophenyl)phenol using tandem mass spectrometry (MS/MS). As a molecule possessing critical functional groups relevant to pharmaceutical and materials science—namely a carboxylic acid, a phenol, and a fluorinated aromatic system—understanding its behavior under mass spectrometric analysis is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies. We present optimized protocols for analysis via electrospray ionization (ESI) and explore the characteristic fragmentation pathways in both negative and positive ion modes, supported by mechanistic explanations and high-resolution mass data.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₃H₉FO₃, Molecular Weight: 232.21 g/mol ) is a biphenyl derivative that incorporates three key chemical moieties: a carboxylic acid, a phenol, and an organofluorine substituent. This combination makes it a valuable scaffold in drug discovery and a pertinent subject for analytical characterization. Mass spectrometry (MS) is an indispensable tool in the drug development pipeline, offering unparalleled sensitivity and structural information from minute sample quantities.[1][2] Tandem mass spectrometry (MS/MS), in particular, allows for the isolation and fragmentation of a specific precursor ion, providing a "fingerprint" that is intrinsic to its chemical structure.[3][4]

The choice of ionization technique is paramount for analyzing thermally labile molecules like the topic compound. Electrospray ionization (ESI) is a soft ionization method that typically preserves the intact molecule, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions in the gas phase with minimal initial fragmentation.[5][6] Subsequent fragmentation, induced by collision with an inert gas in the collision cell (Collision-Induced Dissociation, CID), provides rich structural data.[7] This application note will detail the predictable and diagnostic fragmentation patterns of this compound, providing researchers with a robust protocol for its identification and characterization.

Molecular Characteristics and Predicted Ionization Behavior

The structure of this compound dictates its behavior in an ESI source.

-

Acidic Protons: The molecule possesses two acidic protons—one on the carboxylic acid group (pKa ~4) and one on the phenolic hydroxyl group (pKa ~10). This makes the molecule exceptionally well-suited for negative ion mode ESI, where the abstraction of a proton yields a stable deprotonated molecule, [M-H]⁻.

-

Functional Groups and Fragmentation: The primary sites for fragmentation will be the functional groups. We anticipate characteristic losses associated with carboxylic acids (e.g., CO₂) and phenols (e.g., CO), as well as potential cleavages of the biphenyl C-C bond.[8][9][10][11] The electronegative fluorine atom can influence electron density and bond strengths, potentially affecting fragmentation pathways.[12]

Experimental Workflow and Protocols

A successful MS/MS experiment relies on a systematic workflow from sample preparation to data interpretation. The following diagram and protocols outline a validated approach.

Caption: High-level experimental workflow for MS/MS analysis.

Materials and Reagents

-

This compound (Purity >97%)

-

LC-MS Grade Methanol

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Water

-

Formic Acid (0.1% v/v in water/acetonitrile for positive mode)

-

Ammonium Hydroxide (0.1% v/v in water/acetonitrile for negative mode, optional)

Protocol 1: Sample Preparation

-

Stock Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined to provide a stable signal without saturating the detector.

Protocol 2: LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for aromatic acids. |

| Mobile Phase A | Water + 0.1% Formic Acid (Positive) / Water (Negative) | Formic acid promotes protonation for positive mode. No modifier or a basic one is used for negative mode to facilitate deprotonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid (Positive) / Acetonitrile (Negative) | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A standard gradient ensures elution of the analyte as a sharp peak. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| MS System (ESI) | ||

| Ion Mode | Negative and Positive | Analyze in both modes to capture comprehensive fragmentation data. |

| Capillary Voltage | 2.5 - 3.5 kV (Negative) / 3.0 - 4.0 kV (Positive) | Optimized to achieve stable spray and maximum ion current. |

| Gas Temperature | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |